2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 2-fluorobenzaldehyde and ethyl bromoacetate.
Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of hydrazine hydrate to form the pyridazinone ring structure.
Bromination: The final step involves the bromination of the ethyl group using a brominating agent, such as N-bromosuccinimide (NBS), to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the ethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Cyclization reactions may require catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and cyclized compounds with enhanced chemical properties.
Scientific Research Applications
2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
- 2-(2-Iodoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
- 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Uniqueness
2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is unique due to the specific positioning of the bromine and fluorine atoms, which influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-bromoethyl)-6-(2-fluorophenyl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O/c13-7-8-16-12(17)6-5-11(15-16)9-3-1-2-4-10(9)14/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNUSDRKLQQEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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